

Application Note: Molecular Weight Determination of Feudomycin A by Mass Spectrometry

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Compound of Interest

Compound Name: *Feudomycin A*

Cat. No.: *B1205258*

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Abstract

This application note details a standardized protocol for the accurate determination of the molecular weight of **Feudomycin A**, an aminoglycoside antibiotic, using Electrospray Ionization Mass Spectrometry (ESI-MS). The described methodology is crucial for identity confirmation and purity assessment in research, development, and quality control of this potential therapeutic agent. The protocol outlines sample preparation, instrument parameters, and data analysis, and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Feudomycin A is an anthracycline antibiotic with the chemical formula $C_{27}H_{31}NO_9$ and a theoretical monoisotopic mass of 513.200 g/mol. [1] Accurate mass measurement is a critical step in the structural elucidation and quality control of natural products like **Feudomycin A**. Mass spectrometry, particularly with soft ionization techniques such as Electrospray Ionization (ESI), is a powerful tool for determining the molecular weight of non-volatile and thermally labile compounds. [2] ESI allows for the ionization of molecules directly from a solution into the gas phase with minimal fragmentation, making it ideal for analyzing complex molecules like **Feudomycin A**. This protocol provides a robust method for obtaining high-resolution mass spectra for accurate molecular weight determination.

Experimental Principle

The method utilizes Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source. **Feudomycin A** is first dissolved in a suitable solvent and can be introduced into the mass spectrometer via direct infusion or after separation on a liquid chromatography system. In the ESI source, the sample solution is nebulized and subjected to a strong electric field, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecular ions ($[M+H]^+$) into the gas phase. These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides the molecular weight of the analyte.

Materials and Reagents

- **Feudomycin A** reference standard
- LC-MS grade methanol
- LC-MS grade water
- Formic acid ($\geq 98\%$)
- Microcentrifuge tubes
- Syringe filters (0.22 μm)
- Autosampler vials

Instrumentation

- A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) equipped with an ESI source.
- A compatible Liquid Chromatography (LC) system (for LC-MS analysis).

Experimental Protocol

5.1. Standard Solution Preparation

- Prepare a stock solution of **Feudomycin A** at a concentration of 1 mg/mL in methanol.
- From the stock solution, prepare a working solution of 10 µg/mL by diluting with a mobile phase simulant (e.g., 50:50 methanol:water with 0.1% formic acid).
- Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.

5.2. Mass Spectrometer Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument used.

Parameter	Value
Ionization Mode	ESI Positive
Capillary Voltage	3.5 - 4.5 kV
Nebulizer Gas (Nitrogen)	2 - 4 Bar
Drying Gas (Nitrogen)	8 - 12 L/min
Drying Gas Temperature	250 - 350 °C
Mass Range (m/z)	100 - 1000
Data Acquisition	Profile Mode
Collision Energy (for MS/MS)	10 - 40 eV (for fragmentation studies)

5.3. Data Acquisition and Analysis

- Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the selected mass range to ensure high mass accuracy.
- Direct Infusion (optional): Infuse the prepared **Feudomycin A** working solution directly into the ESI source at a flow rate of 5-10 µL/min.
- LC-MS Analysis (recommended): Inject 1-5 µL of the prepared sample onto a suitable C18 column. A generic gradient can be used, for example, starting from 95% water with 0.1%

formic acid to 95% acetonitrile with 0.1% formic acid over 15 minutes.

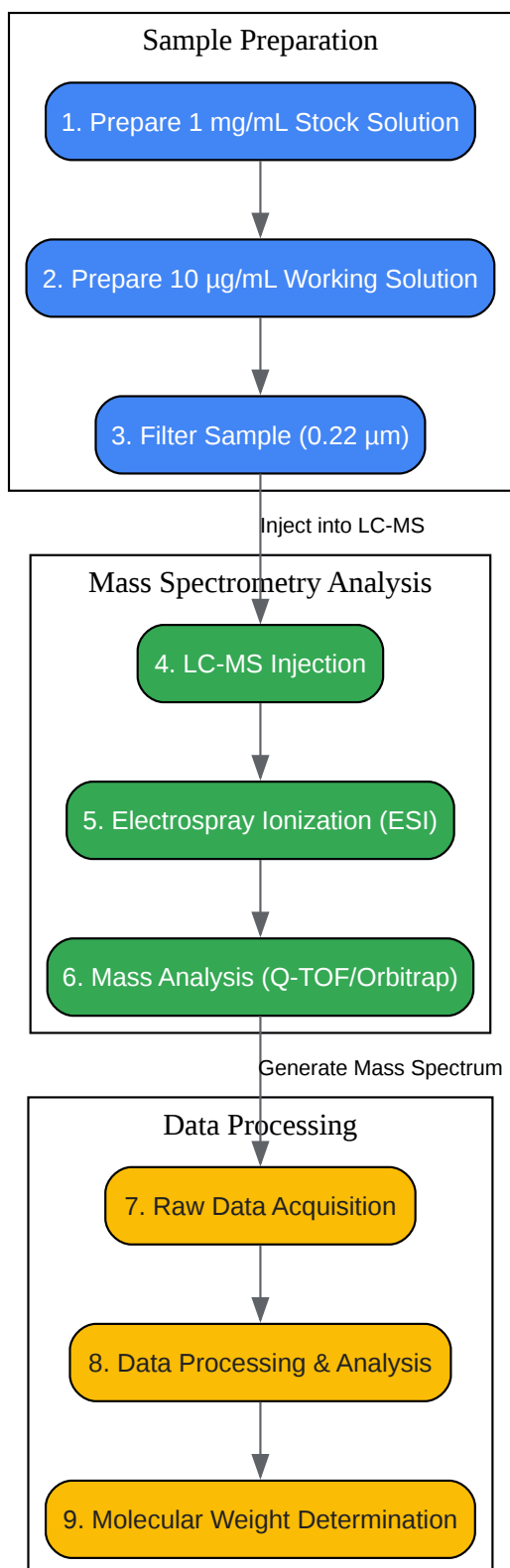
- **Data Processing:** Process the acquired raw data using the instrument's software. Identify the peak corresponding to the protonated molecule of **Feudomycin A** ($[M+H]^+$). The theoretical m/z for $[M+H]^+$ is 514.207.

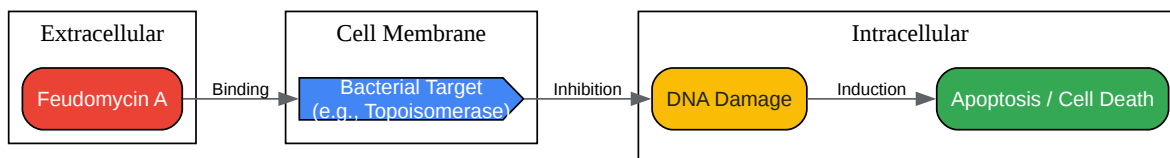
Data Presentation

The expected mass spectral data for **Feudomycin A** is summarized in the table below.

Compound	Chemical Formula	Theoretical Monoisotopic Mass (Da)	Expected Ion (Positive Mode)	Expected m/z
Feudomycin A	C ₂₇ H ₃₁ NO ₉	513.200	$[M+H]^+$	514.207

Visualization of the Experimental Workflow





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References

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- 2. chromatographyonline.com [chromatographyonline.com]
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